Comparative Physicochemical Properties: (1,2,4-Oxadiazol-3-yl)methanol vs. 5-Alkyl-Substituted Analogs
The unsubstituted 5-position of (1,2,4-oxadiazol-3-yl)methanol confers distinct physicochemical properties that differentiate it from 5-alkyl-substituted analogs. The target compound exhibits a lower molecular weight (100.08 g/mol) and reduced lipophilicity compared to 5-methyl (MW 114.10 g/mol; LogP -1.27) and 5-isopropyl (MW 142.16 g/mol) derivatives . This smaller molecular footprint and increased polarity directly impact membrane permeability and solubility in aqueous reaction media, offering a strategic advantage in fragment-based drug discovery and parallel synthesis where minimal molecular weight and high aqueous compatibility are prioritized .
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 100.08 g/mol; LogP not explicitly reported for target compound but inferred as lower than substituted analogs based on smaller size and polarity. |
| Comparator Or Baseline | 5-methyl-1,2,4-oxadiazol-3-yl)methanol: MW = 114.10 g/mol, LogP = -1.27; 5-isopropyl analog: MW = 142.16 g/mol |
| Quantified Difference | Target compound MW is 12% lower than 5-methyl analog and 30% lower than 5-isopropyl analog. |
| Conditions | Physicochemical properties reported from vendor and database sources. |
Why This Matters
Lower molecular weight and higher polarity enhance aqueous solubility and reduce nonspecific binding, critical factors for fragment-based screening and early-stage lead optimization.
